molecular formula C16H24N2OS B2571257 2-(benzylthio)-N-((1-methylpiperidin-4-yl)methyl)acetamide CAS No. 1211804-55-5

2-(benzylthio)-N-((1-methylpiperidin-4-yl)methyl)acetamide

Cat. No.: B2571257
CAS No.: 1211804-55-5
M. Wt: 292.44
InChI Key: HSXURYNTMGDHCL-UHFFFAOYSA-N
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Description

2-(Benzylthio)-N-((1-methylpiperidin-4-yl)methyl)acetamide is a synthetic small molecule featuring a acetamide core substituted with a benzylthio ether and a 1-methylpiperidin-4-yl methyl group. This structure is characteristic of compounds investigated for their potential in central nervous system (CNS) and neurological research . Related N -benzylacetamide and piperidine derivatives have been reported in quantitative structure-activity relationship (QSAR) studies for anticonvulsant activity, specifically in the maximal electroshock seizure (MES) test model . The molecular descriptors of similar compounds, such as the HOMO-LUMO energy gap (Δ∊), electrophilicity index (Ω), and anisotropy of polarizability (β2), have been shown to significantly influence their biological activity . This compound is intended for research applications only, including but not limited to, use as a chemical reference standard in analytical profiling, as a building block in medicinal chemistry and drug discovery programs, and for in vitro pharmacological screening to elucidate structure-activity relationships (SAR). Researchers can utilize it to explore new chemical entities targeting various neurological pathways. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use in humans or animals. This product is supplied as a solid and should be stored at 4°C or as specified upon receipt .

Properties

IUPAC Name

2-benzylsulfanyl-N-[(1-methylpiperidin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2OS/c1-18-9-7-14(8-10-18)11-17-16(19)13-20-12-15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXURYNTMGDHCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNC(=O)CSCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-((1-methylpiperidin-4-yl)methyl)acetamide typically involves the reaction of benzylthiol with an appropriate acetamide derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and continuous flow systems to ensure efficient and scalable production. The choice of solvents and reagents would be optimized for cost-effectiveness and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-((1-methylpiperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.

    Substitution: The benzylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(benzylthio)-N-((1-methylpiperidin-4-yl)methyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-((1-methylpiperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets. The benzylthio group can interact with thiol groups in proteins, potentially inhibiting their function. The piperidine moiety may interact with receptors or enzymes, modulating their activity. The exact pathways and targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Thiadiazole-Based Acetamide Derivatives

Compounds in feature 1,3,4-thiadiazole rings substituted with acetamide groups and varying thioether side chains. Key comparisons include:

Compound ID Substituents (Thioether + Phenoxy) Melting Point (°C) Yield (%)
5h Benzylthio + 2-isopropyl-5-methyl 133–135 88
5m Benzylthio + 2-methoxy 135–136 85
5j 4-Chlorobenzylthio + 2-isopropyl-5-methyl 138–140 82

Key Observations :

  • Structural Differences : Unlike the target compound, these analogs incorporate a thiadiazole core, which enhances π-π stacking interactions but may reduce solubility compared to the piperidine-containing target.

Piperidine-Containing Acetamides

and highlight piperidine-linked acetamides with distinct substituents:

Compound (CAS/ID) Key Substituents Molecular Formula Bioactivity Notes
Target Compound Benzylthio + 1-methylpiperidin-4-ylmethyl C₁₆H₂₃N₂OS⁺ Unknown (structural analog data used)
690999-05-4 () Chloro + isopropyl + benzyl-piperidinyl C₁₇H₂₅ClN₂O Antibacterial potential (inferred from sulfonyl-piperidine analogs in )
Khobare et al. () Phenylsulfonyl-piperidinyl + oxadiazole C₁₉H₂₁N₅O₄S₂ Demonstrated antibacterial activity against E. coli and S. aureus

Key Observations :

  • Piperidine Modifications : The target compound’s 1-methylpiperidin-4-ylmethyl group likely improves blood-brain barrier penetration compared to the benzyl-piperidinyl group in 690999-05-4 .
  • Bioactivity : Sulfonyl-piperidine derivatives () show direct antibacterial effects, suggesting the target compound’s benzylthio group may similarly enhance target binding via hydrophobic interactions .

Heterocyclic and Aromatic Acetamide Derivatives

and include acetamides fused with indolinone, quinoline, or azo groups:

Compound Type (Evidence) Core Structure Notable Features Reported Values (e.g., pIC₅₀)
Indolin-3-ylidene () Isoxazolylmethyl + quinolin-6-yl Fluorine/methyl substitutions 5.58–5.797 (activity scores)
Azo-linked () Diazenylphenyl + imidazole/thio Trifluoromethyl-pyrimidine N/A (structural focus)

Key Observations :

  • Electronic Effects : The target compound’s benzylthio group provides moderate electron-withdrawing effects, contrasting with the electron-deficient azo groups in , which may limit metabolic stability.

Biological Activity

The compound 2-(benzylthio)-N-((1-methylpiperidin-4-yl)methyl)acetamide is an organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C19H24N4OS
  • Molecular Weight : 356.49 g/mol
  • CAS Number : 1396713-12-4

The compound features a benzylthio group , a methylpiperidine moiety , and an acetamide functional group , which contribute to its unique biological interactions.

Synthesis

The synthesis typically involves the reaction of benzylthiol with an acetamide derivative, often facilitated by bases such as sodium hydride or potassium carbonate in aprotic solvents like DMF or DMSO at elevated temperatures. This method ensures high purity and yield, which are critical for subsequent biological evaluations.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The benzylthio group can interact with thiol groups in proteins, potentially inhibiting their function.
  • Receptor Modulation : The piperidine moiety may engage with various receptors or enzymes, modulating their activity and influencing cellular pathways.

Case Studies and Research Findings

  • Anticancer Activity : Research has indicated that compounds with structural similarities to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives have shown IC50 values lower than traditional chemotherapeutics like irinotecan .
  • Antimicrobial Properties : Studies have demonstrated that related compounds possess notable antimicrobial activity against Gram-positive bacteria. This suggests that this compound may also exhibit similar properties, warranting further investigation .
  • Inflammatory Response Modulation : Preliminary data suggest that the compound may influence inflammatory pathways by reducing pro-inflammatory markers in vitro, indicating potential therapeutic applications in inflammatory diseases.

Comparative Analysis

Compound NameStructure FeaturesNotable ActivityIC50 Values
This compoundBenzylthio + PiperidineAnticancer, AntimicrobialTBD
N-(benzylthio)-N-methylacetamideLacks PiperidineLimited ActivityHigher than target compound
N-(benzylthio)-N-ethylacetamideEthyl instead of PiperidineSimilar ReactivityTBD

This table illustrates the unique position of this compound among similar compounds, highlighting its enhanced biological activities due to the piperidine moiety.

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC.
  • Optimize stoichiometry to avoid over-alkylation or side reactions with the piperidine nitrogen .

How can researchers characterize the structural and physicochemical properties of this compound?

Basic Question : Addressing analytical validation.
Methodological Answer :
Use a multi-technique approach:

  • Structural Confirmation :
    • NMR Spectroscopy : ¹H/¹³C NMR to verify acetamide connectivity and piperidine ring conformation (e.g., δ ~2.3 ppm for N-methylpiperidine protons) .
    • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 323.17 for C₁₇H₂₄N₂OS).
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold .

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